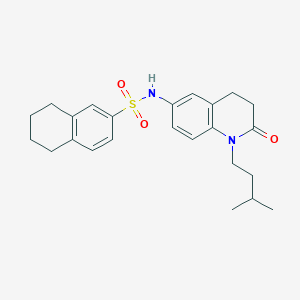

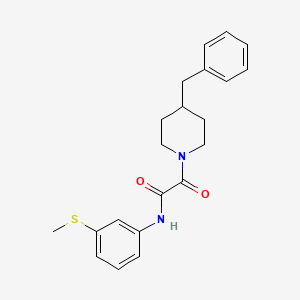

1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol, also known as 4-Aminophenylmorpholine (APM), is an organic compound used as a building block in a variety of synthetic reactions. It is a versatile reagent with a range of applications in both organic synthesis and pharmaceutical research. APM has been studied extensively for its potential as a therapeutic agent and is the subject of numerous scientific research studies.

Scientific Research Applications

Synthesis and Corrosion Inhibition

- Corrosion Inhibition : A study explored the synthesis of tertiary amines, including compounds similar to "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol", examining their inhibitive performance on carbon steel corrosion. These compounds proved to be effective anodic inhibitors, retarding the anodic dissolution of iron by forming a protective layer on the metal surface. The study suggests that such amines can significantly improve corrosion resistance, which is crucial for extending the lifespan of steel structures and components in various industries (Gao, Liang, & Wang, 2007).

Biological Properties

- Anticonvulsive and n-Cholinolytic Activities : Research into the synthesis and biological properties of related compounds, including "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ols", has shown pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings indicate potential therapeutic applications for neurological disorders, highlighting the compound's importance in medicinal chemistry research (Papoyan et al., 2011).

Antitumor Activity

- Antitumor Activity : A study reported on tertiary aminoalkanol hydrochlorides derived from "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ols", testing them for antitumor activity. This research aimed to identify biologically active compounds among new series of tertiary aminoalkanols. The findings contribute to the search for novel antitumor agents, underscoring the compound's relevance in the development of cancer therapeutics (Isakhanyan et al., 2016).

Materials Science

- Brass Corrosion Inhibitors : Another application of compounds similar to "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol" is in the field of materials science, where such compounds have been investigated as brass corrosion inhibitors in simulated atmospheric water. The study demonstrated that these β-amino-alcohol derivatives are effective anodic inhibitors, increasing inhibition efficiency with concentration. This research provides insights into the protection of brass components, relevant in various industrial and architectural applications (Liang & Gao, 2007).

properties

IUPAC Name |

1-(4-aminophenyl)-3-morpholin-4-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-12-3-1-11(2-4-12)13(16)5-6-15-7-9-17-10-8-15/h1-4,13,16H,5-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSOPIKMUHBSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C2=CC=C(C=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2442257.png)

![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)

![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)